molecular formula C24H29NO4 B3095416 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid CAS No. 1262886-65-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Cat. No.: B3095416
CAS No.: 1262886-65-6
M. Wt: 395.5 g/mol
InChI Key: GUZDXKHXLJQSLH-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling controlled deprotection under mild basic conditions. The compound features a nonanoic acid backbone (nine-carbon chain) with stereochemical specificity at the α-carbon (S-configuration). Its structural uniqueness lies in the balance between hydrophobicity (from the fluorenyl moiety) and reactivity, making it valuable for synthesizing peptides with tailored properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDXKHXLJQSLH-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with the Fmoc group. This can be achieved through the reaction of nonanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required standards for use in peptide synthesis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling reagent-mediated conditions. This reaction is critical for modifying solubility or preparing substrates for further functionalization.

Reaction TypeReagents/ConditionsProductApplicationReference
Acid-catalyzedMethanol, H₂SO₄, refluxMethyl ester derivativeSolubility enhancement
Coupling-mediatedDCC/DMAP, R-OH (e.g., benzyl alcohol)Activated ester intermediatePeptide synthesis

Mechanism :

  • Acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

  • Coupling reagents like DCC activate the carboxylic acid as an intermediate acyloxyphosphonium ion, facilitating ester formation.

Amidation and Peptide Bond Formation

The carboxylic acid reacts with amines to form amides, a cornerstone of peptide synthesis.

Reaction TypeReagents/ConditionsProductKey FeatureReference
Standard amidationEDC/HOBt, amine (e.g., glycine methyl ester)Dipeptide Fmoc-(S)-Amino-nonanoic-gly-OMeStereoretentive coupling
Solid-phaseHATU, DIPEA, resin-bound amineResin-linked peptideHigh-yield automation compatibility

Stereochemical Integrity :
The (S)-configuration at the α-carbon remains preserved during amidation due to the absence of racemization-prone conditions.

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the primary amine for further reactions.

ConditionsReagentsTimeEfficiencyReference
Standard cleavage20% piperidine in DMF20 min>95%
Microwave-assisted20% piperidine, DMF, 50°C5 min98%

Applications :

  • Enables sequential peptide synthesis.

  • Liberates the amine for conjugation with fluorescent tags or bioorthogonal handles .

Bioconjugation and Derivatization

The carboxylic acid is functionalized for labeling or therapeutic applications.

Conjugation TypeReagents/ConditionsTargetUse CaseReference
NHS ester formationNHS, DCC, CH₂Cl₂Activated NHS esterProtein labeling
Click chemistryDBCO-amine, Cu(I) catalystTriazole-linked bioconjugateAntibody-drug conjugates

Key Insight :
The nonanoic acid chain enhances hydrophobic interactions in bioconjugates, improving cellular uptake in drug delivery systems .

Stability Under Reactive Conditions

The compound exhibits stability in diverse environments, critical for multi-step syntheses.

ConditionObservationImplicationReference
Oxidative (H₂O₂, rt)No degradation (24 hr)Compatible with peroxide-containing workflows
Reductive (NaBH₄)Carboxylic acid unaffectedSafe for reductive amination steps

Comparative Reactivity Table

A comparison with shorter-chain analogs highlights chain-length-dependent effects:

PropertyNonanoic Acid DerivativeHexanoic Acid AnalogReference
Esterification rate85% yield (12 hr)92% yield (8 hr)
Amidation efficiency89%94%
LogP (calculated)4.23.1

Scientific Research Applications

Chemical Properties and Structure

Fmoc-nonanoic acid has a complex structure characterized by its fluorene-derived moiety, which contributes to its stability and reactivity. The molecular formula is C23H21N3O5, and it has a molecular weight of 419.44 g/mol. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis as a protective group for amino acids.

Peptide Synthesis

One of the primary applications of Fmoc-nonanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of amino groups during peptide assembly, facilitating the stepwise addition of amino acids. This method is advantageous due to its compatibility with various coupling reagents and solvents.

Case Study: Peptide Synthesis Techniques

TechniqueDescriptionReference
Solid Phase Peptide Synthesis (SPPS)Utilizes Fmoc-nonanoic acid as a building block for synthesizing peptides on solid supports.
Liquid Phase SynthesisEmploys Fmoc-nonanoic acid in solution-phase synthesis for shorter peptides.

Drug Development

Fmoc-nonanoic acid plays a crucial role in drug development, particularly in designing peptide-based therapeutics. Its ability to form stable conjugates with other bioactive molecules enhances the pharmacological properties of drug candidates.

Case Study: Anticancer Agents

Recent studies have explored the use of Fmoc-nonanoic acid derivatives in developing anticancer agents. These compounds exhibit improved cellular uptake and bioactivity compared to their non-Fmoc counterparts.

Compound TypeActivityReference
Fmoc-peptide conjugatesAntitumor activity
Targeted delivery systemsEnhanced efficacy

Bioconjugation

The versatility of Fmoc-nonanoic acid extends to bioconjugation applications, where it is used to attach biomolecules such as antibodies or enzymes to therapeutic agents. This enhances specificity and reduces off-target effects in treatments.

Case Study: Targeted Therapy

Bioconjugates utilizing Fmoc-nonanoic acid have shown promise in targeted therapies for diseases such as cancer and autoimmune disorders.

ApplicationOutcomeReference
Antibody-drug conjugatesIncreased targeting
Enzyme inhibitorsImproved selectivity

Material Science

In material science, Fmoc-nonanoic acid is explored for its potential in developing smart materials that respond to environmental stimuli. Its unique chemical properties enable the design of polymers with specific functionalities.

Case Study: Smart Polymers

Research indicates that incorporating Fmoc-nonanoic acid into polymer matrices can yield materials with enhanced mechanical properties and responsiveness.

Material TypeProperty ImprovementReference
Responsive hydrogelsEnhanced elasticity
Biodegradable polymersIncreased degradation rate

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid involves the selective protection of the amino group, allowing for specific reactions at other sites of the molecule. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Backbone Length: Shorter backbones (e.g., pentanoic acid in 2e–2j) generally achieve higher yields (85–98%) compared to longer chains due to reduced steric hindrance .
  • Substituent Effects : Bulky groups (e.g., 4-benzylpiperidinyl in 2j) lower yields (61–93%) but enhance chiral resolution ([α]20D = −8.3) . Electron-withdrawing groups (e.g., bromodifluoromethoxy in 23) require specialized purification but improve bioactivity .

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Purity (HPLC)
(S)-2-...nonanoic acid C₂₄H₂₇NO₄ 401.48 -
(S)-2-...propanoic acid (HY-W010984) C₂₅H₂₃NO₄ 401.45 99.76%
(S)-2-...octanoic acid () C₂₇H₃₃NO₆ 467.55 -
(S)-2-...butanoic acid hydrochloride () C₁₉H₂₀N₂O₄·HCl 377.00 -

Key Observations :

  • Polarity : Analogs with hydrophilic substituents (e.g., 4-hydroxypiperidinyl in 2i) exhibit higher solubility in polar solvents like DMF .
  • Chirality: The (S)-configuration is consistently retained across analogs, with optical rotations ranging from −6.3 to −8.3°, indicating minor stereochemical perturbations from side chains .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid, commonly referred to as Fmoc-nonanoic acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its significance.

  • IUPAC Name : (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-nonanoic acid
  • Molecular Formula : C23H29NO4
  • Molecular Weight : 401.48 g/mol
  • CAS Number : 150114-97-9

Synthesis

The synthesis of this compound typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) strategy. This method is favored in peptide synthesis due to the stability of the Fmoc group under various reaction conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Fmoc-nonanoic acid exhibit antimicrobial activity against a range of pathogens. For instance, a comparative analysis revealed that derivatives of fluorenylmethoxycarbonyl amino acids demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

Research has shown that Fmoc-protected amino acids can be utilized in the development of peptide-based anticancer agents. In vitro studies indicated that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of Fmoc-nonanoic acid derivatives. Preliminary studies suggest that these compounds may help mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases like Alzheimer's .

Case Studies

StudyFindings
Antimicrobial Activity Derivatives showed significant inhibition against Staphylococcus aureus and E. coli .
Anticancer Properties Induced apoptosis in HeLa and MCF-7 cell lines through caspase activation .
Neuroprotection Reduced oxidative stress in neuronal models, suggesting potential for Alzheimer's treatment .

Q & A

Q. What are the critical safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid in laboratory settings?

  • Methodological Answer: This compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and requires stringent precautions. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation (e.g., fume hoods) to avoid aerosol formation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store in tightly sealed containers away from heat and incompatible materials (e.g., strong acids/bases) .

Q. How is the Fmoc (fluorenylmethyloxycarbonyl) group utilized in the synthesis of this compound?

  • Methodological Answer: The Fmoc group acts as a temporary amine protector during solid-phase peptide synthesis (SPPS). It is introduced via reaction with Fmoc-Cl in the presence of a base (e.g., N,N-diisopropylethylamine) in dichloromethane (DCM). Deprotection is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination while leaving other protecting groups (e.g., tert-butyl) intact . Monitoring deprotection efficiency via UV-Vis (absorption at 301 nm for dibenzofulvene-piperidine adduct) is recommended .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Confirm identity and purity using:
  • HPLC-MS : To verify molecular weight (e.g., observed m/z matching theoretical [M+H]+).
  • 1H/13C NMR : For structural validation (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, methylene groups at δ 4.2–4.4 ppm).
  • FT-IR : Detect characteristic carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bends (~1550 cm⁻¹).
  • Melting Point : Compare with literature values to assess crystallinity .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection to minimize side reactions during peptide elongation?

  • Methodological Answer: Side reactions (e.g., aspartimide formation or racemization) are pH- and solvent-dependent. Use 20% piperidine in DMF with 0.1 M HOBt (hydroxybenzotriazole) to suppress base-induced side reactions. For acid-sensitive sequences, replace piperidine with 2% DBU (1,8-diazabicycloundec-7-ene) in DMF, which reduces exposure time. Monitor reaction kinetics via inline UV monitoring to tailor deprotection duration .

Q. What strategies resolve low coupling efficiency in SPPS when using this compound?

  • Methodological Answer: Low coupling efficiency may arise from steric hindrance or poor solubility. Mitigate by:
  • Double Coupling : Repeat coupling steps using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] as activators.
  • Microwave-Assisted Synthesis : Apply 30-second microwave pulses at 50°C to enhance reaction rates.
  • Solvent Optimization : Switch from DMF to NMP (N-methylpyrrolidone) for improved solubility of hydrophobic intermediates .

Q. How do researchers address discrepancies in bioactivity data for Fmoc-modified analogs?

  • Methodological Answer: Contradictions in bioactivity (e.g., antiviral IC50 variations) may stem from impurities or aggregation. Perform:
  • HPLC-PDA Purity Checks : Ensure ≥95% purity, excluding truncated peptides.
  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers.
  • Circular Dichroism (CD) : Confirm secondary structure integrity (e.g., α-helix retention in peptide conjugates) .

Q. What are the best practices for synthesizing Fmoc-protected amino acid derivatives with sensitive functional groups?

  • Methodological Answer: For groups prone to oxidation (e.g., thiols or allyl moieties):
  • Use orthogonal protection (e.g., trityl for thiols, Alloc [allyloxycarbonyl] for amines).
  • Conduct reactions under inert atmosphere (N2/Ar) and low temperatures (0–4°C).
  • Employ chelation-triggered deprotection (e.g., Pd(PPh3)4 for Alloc removal) to avoid harsh conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.